alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp: is a trisaccharide composed of three mannose residues. The structure consists of a mannose unit linked to another mannose unit via an alpha-(1->3) glycosidic bond, and a third mannose unit linked to the second mannose unit via an alpha-(1->6) glycosidic bond . This compound is a part of the mannose family, which is a type of sugar molecule that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp typically involves the use of glycosyl donors and acceptors. The process often starts with the protection of hydroxyl groups to prevent unwanted reactions. The glycosylation reaction is then carried out using a glycosyl donor, such as a mannose derivative, and a glycosyl acceptor under the presence of a catalyst like silver triflate or boron trifluoride etherate . The reaction conditions usually involve anhydrous solvents and low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency. Additionally, microbial fermentation processes can be employed, where genetically engineered microorganisms produce the desired trisaccharide .
Chemical Reactions Analysis
Types of Reactions
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose derivatives with aldehyde or carboxylic acid groups, while reduction can produce mannose alcohols .
Scientific Research Applications
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying glycan structures and their interactions with proteins.
Medicine: It is involved in research on immune responses and the development of vaccines.
Industry: It is used in the production of bio-based materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp involves its interaction with specific receptors and enzymes in biological systems. The compound can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including immune activation and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
alpha-D-Manp-(1->3)-alpha-D-Manp: A disaccharide consisting of two mannose units linked via an alpha-(1->3) glycosidic bond.
alpha-D-Manp-(1->6)-alpha-D-Manp: A disaccharide with two mannose units linked via an alpha-(1->6) glycosidic bond.
alpha-D-Manp-(1->2)-alpha-D-Manp: A disaccharide with two mannose units linked via an alpha-(1->2) glycosidic bond.
Uniqueness
The uniqueness of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp lies in its branched structure, which provides distinct biological properties and interactions compared to linear mannose derivatives. This branching allows for more complex and specific interactions with proteins and enzymes, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H32O16 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S)-3,5,6-trihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+,16?,17+,18-/m1/s1 |
InChI Key |
KJZMZIMBDAXZCX-OBTQOVPTSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.